molecular formula C9H7NO4 B080856 (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 13610-49-6

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No. B080856
CAS RN: 13610-49-6
M. Wt: 193.16 g/mol
InChI Key: PHIUXGVYFVAGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is recognized for its biologically active properties. Studies have explored its molecular structure, synthesis, and various properties to understand its potential applications in scientific and medical fields (Ai Wang et al., 2016).

Synthesis Analysis

The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives involves various chemical processes. For instance, the SRN1 substitution reaction in DMSO under photoinitiation, using ketone enolate ions as nucleophiles, has been utilized to obtain εoxo acids, which are crucial intermediates (J. F. Guastavino et al., 2011).

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been extensively analyzed through X-ray diffraction and quantum chemical calculations. This compound exhibits a planar benzoxazolone system with a moderately strong O-H...O hydrogen bond, leading to significant charge separation and chain formation in the solid state (Ai Wang et al., 2016).

Chemical Reactions and Properties

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid engages in various chemical reactions, leading to the formation of different derivatives. For example, esterification with polyethylene glycols produces monoesters with variable properties, useful for different applications (Z. Mincheva et al., 1994).

Physical Properties Analysis

The physical properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives, such as melting points and solubility, can be influenced by modifications in their chemical structure. These modifications allow for tailored properties suitable for specific research or medicinal applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives are crucial for their potential applications. The compound’s ability to form chains through hydrogen bonding and its electron density contribute to its unique chemical behavior (Ai Wang et al., 2016).

Scientific Research Applications

Charge Density and Biological Activity

"(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid" is recognized for its biological activity, with research detailing its molecular structure and charge density through X-ray diffraction and quantum chemical calculations. A study highlighted its dynamic molecule behavior and identified five conformers as local minima on its potential energy surface. The electron density analysis revealed insights into the molecule's intermolecular interactions, particularly a notable O-H...O hydrogen bond, which plays a significant role in its biological activity by facilitating chain formation and stacking between molecules with antiparallel dipole moments (Wang et al., 2016).

Synthesis and Antibacterial Activity

Another aspect of research focuses on the synthesis of analogues and derivatives of benzoxazine, including "(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid" for evaluating their antibacterial activities. A study synthesized various compounds and tested them against different bacterial strains, demonstrating the compound's potential in contributing to new antibacterial agents. The findings showed good activity against several pathogens, indicating the compound's relevance in developing antimicrobial therapies (Kadian et al., 2012).

Analgesic and Anti-inflammatory Properties

Research also extends to the synthesis of derivatives with analgesic and anti-inflammatory properties. Studies have found that certain derivatives exhibit broad biological properties, including potent analgesic activity. These findings underscore the compound's utility in developing new therapeutic agents aimed at treating pain and inflammation (Gülcan et al., 2003).

Heparanase Inhibition and Anti-angiogenic Properties

Further investigations have identified benzoxazol-5-yl acetic acid derivatives as effective heparanase inhibitors, with some compounds showing significant anti-angiogenic properties. This research highlights the compound's potential in cancer therapy, particularly in inhibiting tumor growth and metastasis by targeting heparanase, an enzyme involved in the degradation of the extracellular matrix (Courtney et al., 2005).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIUXGVYFVAGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353168
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

CAS RN

13610-49-6
Record name 2-Oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13610-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 76A was prepared analogously to compound 49A using 3H-benzooxazol-2-one. Yield was 89%. 400 MHz 1H NMR (CDCl3) δ 7.1-7.22 (m, 3H), 6.85 (d, 1H), 4.54 (s, 2H), 3.76 (s, 3H). Step 2. Preparation of (6-Chlorosulfonyl-2-oxo-benzooxazo-3-yl}-acetic acid methyl ester (Compound 76B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(6-Chlorosulfonyl-2-oxo-benzooxazo-3-yl}-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 76B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.